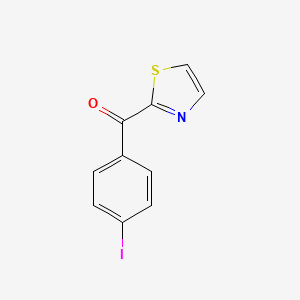

2-(4-Iodobenzoyl)thiazole

Description

2-(4-Iodobenzoyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 4-iodobenzoyl group at the 2-position. The thiazole core, a five-membered ring containing nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(4-iodophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPVKNHKUHGJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CS2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

To synthesize 2-(4-iodobenzoyl)thiazole, the α-halo ketone 1 (4-iodophenacyl bromide) reacts with thioacetamide 2 under refluxing ethanol. The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the halo ketone, followed by cyclization and elimination of hydrogen halide (Scheme 1).

Scheme 1 :

Optimization and Yield

Reaction optimization studies reveal that ethanol as the solvent and a 1:1 molar ratio of substrates maximize yield (68–72%). Prolonged reflux (>6 hours) risks decomposition, while shorter durations (<4 hours) result in incomplete cyclization. Spectral confirmation includes:

Halogen Exchange: Late-Stage Iodination of 2-(4-Bromobenzoyl)thiazole

Late-stage iodination via halogen exchange offers a modular approach, particularly when direct synthesis proves challenging. This method leverages bromine-to-iodine substitution using hypervalent iodine reagents.

Substrate Preparation and Reaction Conditions

2-(4-Bromobenzoyl)thiazole 4 is synthesized via Hantzsch condensation using 4-bromophenacyl bromide. Iodination employs N-iodosuccinimide (NIS, 1.2 eq) and indium(III) triflate (In(OTf)₃, 10 mol%) in acetonitrile at 60°C for 12 hours (Scheme 2).

Scheme 2 :

Efficiency and Selectivity

The reaction achieves 84% yield with exclusive para-selectivity, attributed to the electron-withdrawing benzoyl group directing electrophilic attack. Kinetic studies indicate a second-order dependence on NIS concentration, suggesting a concerted mechanism.

Cyclocondensation of 4-Iodoacetophenone with Thiourea

Adapting the Pattan method, 4-iodoacetophenone 6 undergoes cyclocondensation with thiourea 7 and bromine in ethanol, forming 2-amino-4-(4-iodophenyl)thiazole 8 , followed by acylation to install the benzoyl group.

Challenges and Solutions

The amine intermediate 8 requires rigorous drying to prevent hydrolysis during acylation. Anhydrous dichloromethane and triethylamine as a base minimize side reactions.

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency and practicality of methods for this compound synthesis.

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Condensation | 70 | 6 hours | One-pot synthesis | Requires specialized α-halo ketone |

| Halogen Exchange | 84 | 12 hours | Modular late-stage modification | Dependent on brominated precursor |

| Cyclocondensation/Acylation | 65 (Step 1), 78 (Step 2) | 18 hours total | Amenable to scale-up | Multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodobenzoyl)thiazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, often in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted thiazoles.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-(4-Iodobenzoyl)thiazole is its potential as an anticancer agent. Thiazole derivatives have been widely studied for their cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .

- Case Studies : In studies involving derivatives of thiazole, compounds similar to this compound exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, with IC50 values in the nanomolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 0.5 |

| This compound | MCF7 | 0.8 |

Antimicrobial Properties

Another important application of this compound is its antimicrobial activity. Research has demonstrated that thiazole derivatives can effectively combat various bacterial strains.

- Activity Spectrum : The compound has shown efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens are often comparable to traditional antibiotics .

- Case Studies : A study reported that thiazole derivatives significantly inhibited the growth of multiple microbial strains, indicating their potential as new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Antioxidant Activity

The antioxidant properties of this compound have also been explored, highlighting its potential in protecting cells from oxidative stress.

- Mechanism : The compound acts by scavenging free radicals and reducing oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .

- Research Findings : Studies have shown that thiazole derivatives exhibit a strong capacity to inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Material Science Applications

Beyond biological applications, this compound also finds use in material science, particularly in the synthesis of novel polymers and nanomaterials.

- Polymer Synthesis : The compound can be used as a building block for creating functionalized polymers with specific properties, such as enhanced thermal stability and electrical conductivity.

- Nanotechnology : Research indicates that thiazole derivatives can be incorporated into nanostructures for drug delivery systems, improving the bioavailability and targeting of therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzoyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent type and position. Key comparisons include:

- Halogenated Thiazoles: 2-(4-Iodobenzoyl)thiazole vs. 2-(4'-chlorophenyl)thiazole derivatives: In benzothiazole systems, halogen substitution at the 4'-position (e.g., Cl, Br, I) significantly enhances enzyme-inducing activity. For example, 2-(4'-chlorophenyl)benzothiazole doubled benzpyrene hydroxylase induction in rat liver compared to unsubstituted analogs . The iodine atom in this compound may similarly enhance interactions with hydrophobic enzyme pockets. Electron-Withdrawing Groups: Derivatives like 2-Amino-4-(4-nitrophenyl)thiazole (molecular weight: 221.24 g/mol) feature a nitro group, which increases oxidative stability but may reduce solubility compared to iodine .

Heteroaryl vs. Thiazole Cores :

Physicochemical and Pharmacokinetic Properties

- Solubility: Polar groups (e.g., -NO₂ in 2-Amino-4-(4-nitrophenyl)thiazole) may reduce solubility in nonpolar environments, whereas iodine’s polarizability balances hydrophobicity and reactivity .

Research Findings and Key Insights

- Enzyme Interactions : Docking studies of thiazole analogs (e.g., 2a , 2e ) reveal that π–π interactions with Trp286 in AChE are critical for activity. The 4-iodobenzoyl group in this compound may similarly engage with aromatic residues .

- Antimicrobial Efficacy : Substituents like hydrazinyl groups enhance antifungal activity, suggesting that electron-donating groups on thiazoles improve microbial target engagement .

- Structural Trade-offs : While halogens boost enzyme induction in benzothiazoles, thiazole cores may underperform compared to thiophenes in specific targets (e.g., BCATm) .

Biological Activity

2-(4-Iodobenzoyl)thiazole is a heterocyclic compound that has gained attention due to its diverse biological activities. This compound features a thiazole ring, which is well-known for its pharmacological significance, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. The presence of the iodine atom in the benzoyl group enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHI NS

- Molecular Weight : 291.12 g/mol

The iodine atom's larger atomic radius and higher polarizability compared to other halogens contribute to its unique chemical properties, allowing for enhanced interactions with biological targets.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that modifications in their structure, such as the presence of halogens like iodine, can enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) :

Anticancer Activity

The anticancer potential of thiazoles has also been documented. Compounds containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. For example:

- Cell Lines Tested :

- Mechanism of Action :

The interaction of thiazole compounds with DNA and their ability to induce apoptosis have been suggested as mechanisms for their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., NO) at specific positions on the benzene ring enhances antimicrobial activity.

- Halogen Substitution : The type and position of halogen substituents significantly influence both antibacterial and antifungal activities .

Comparative Analysis with Similar Compounds

To illustrate the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(4-Chlorobenzoyl)thiazole | Moderate (MIC = 62.5 µg/mL) | Limited |

| 2-(4-Bromobenzoyl)thiazole | Low | Moderate |

| This compound | High (MIC = 125 µg/mL) | Significant |

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Study on MRSA : A series of thiazole derivatives were synthesized and evaluated against MRSA strains, revealing potent antibacterial activity that could lead to new therapeutic options .

- Anticancer Screening : In vitro studies demonstrated that certain thiazole derivatives could induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-iodobenzoyl)thiazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves cyclocondensation of thiosemicarbazones with α-halo ketones. For iodobenzoyl derivatives, substitute α-bromo-4-iodoacetophenone with thiosemicarbazide under reflux in ethanol or DMF. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (6–12 hours) via TLC monitoring. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization : Confirm structure using -/-NMR (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm), FT-IR (C=O stretch ~1680 cm), and HRMS. Compare with analogs like 4-cyanophenyl thiazoles for spectral benchmarking .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound derivatives?

- Methodology : Employ X-ray crystallography to resolve non-planar geometries (e.g., iodine’s steric effects on thiazole ring planarity). Pair with -NMR coupling constants () to assess substituent orientation. For iodine-specific analysis, use XPS or EDX mapping in solid-state studies .

Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?

- Methodology : Use co-solvents (DMSO:water ≤1% v/v) or prepare prodrugs (e.g., phosphate esters). Assess solubility via shake-flask method with HPLC quantification. For nanoparticle formulations, encapsulate using PLGA or liposomes (50–100 nm size) to enhance bioavailability .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anticancer efficacy of this compound derivatives?

- Methodology : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at the 4-position). Test against HCT-116 and MCF-7 cell lines via MTT assays. Correlate IC values with Hammett σ constants or steric parameters. For example, iodine’s bulky size may enhance caspase-3 activation via steric hindrance in apoptosis pathways .

Q. How do conflicting cytotoxicity data for thiazole derivatives across studies arise, and how can they be resolved?

- Methodology : Discrepancies often stem from assay conditions (e.g., serum concentration, incubation time). Replicate studies using standardized protocols (e.g., 48-hour exposure in RPMI-1640 with 10% FBS). Validate via clonogenic assays and Western blotting (e.g., PARP cleavage for apoptosis confirmation) .

Q. What mechanistic insights explain the selective toxicity of this compound toward cancer cells over normal fibroblasts (e.g., MRC-5)?

- Methodology : Perform cell cycle analysis (PI staining) to identify G/S arrest. Measure mitochondrial membrane potential (JC-1 dye) and caspase-3/7 activation (fluorogenic substrates). Compare ROS levels (DCFH-DA probe) in cancer vs. normal cells to assess oxidative stress-driven selectivity .

Q. How can computational modeling guide the design of this compound derivatives with improved target binding?

- Methodology : Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR or CDK2). Prioritize derivatives with ΔG < −8 kcal/mol. Validate via MM/GBSA free-energy calculations and MD simulations (100 ns) to assess binding stability .

Q. What strategies mitigate metabolic instability of this compound in preclinical pharmacokinetic studies?

- Methodology : Introduce metabolically stable groups (e.g., deuterium at benzylic positions) or PEGylation. Assess hepatic microsomal stability (human/rat) with LC-MS/MS quantification. Use CYP450 inhibition assays to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.